molecular formula C23H26N6O4 B3941213 (4E)-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-({[2-(piperazin-1-yl)ethyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one

(4E)-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-({[2-(piperazin-1-yl)ethyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B3941213
M. Wt: 450.5 g/mol
InChI Key: PDVWLWQOUCASSS-UHFFFAOYSA-N
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Description

(4E)-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-({[2-(piperazin-1-yl)ethyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that includes methoxyphenyl, nitrophenyl, piperazinyl, and pyrazolone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-({[2-(piperazin-1-yl)ethyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: The initial step often involves the condensation of 4-methoxybenzaldehyde with 4-nitrophenylhydrazine to form a hydrazone intermediate.

    Cyclization: The hydrazone intermediate undergoes cyclization in the presence of a base to form the pyrazolone ring.

    Substitution: The final step involves the substitution of the piperazinyl group onto the pyrazolone ring using a suitable reagent such as 2-(piperazin-1-yl)ethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(4E)-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-({[2-(piperazin-1-yl)ethyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazinyl group can be replaced with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazolone derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4E)-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-({[2-(piperazin-1-yl)ethyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, depending on its interaction with specific molecular targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of (4E)-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-({[2-(piperazin-1-yl)ethyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-({[2-(piperazin-1-yl)ethyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-(2-piperazin-1-ylethyliminomethyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O4/c1-33-20-8-2-17(3-9-20)22-21(16-25-12-15-27-13-10-24-11-14-27)23(30)28(26-22)18-4-6-19(7-5-18)29(31)32/h2-9,16,24,26H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVWLWQOUCASSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=C(C=C3)[N+](=O)[O-])C=NCCN4CCNCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-({[2-(piperazin-1-yl)ethyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 2
(4E)-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-({[2-(piperazin-1-yl)ethyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 3
(4E)-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-({[2-(piperazin-1-yl)ethyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 4
Reactant of Route 4
(4E)-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-({[2-(piperazin-1-yl)ethyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 5
(4E)-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-({[2-(piperazin-1-yl)ethyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 6
Reactant of Route 6
(4E)-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-({[2-(piperazin-1-yl)ethyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one

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